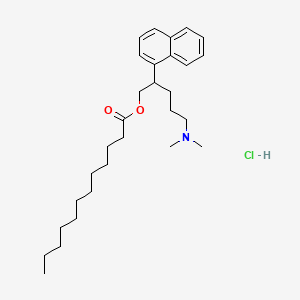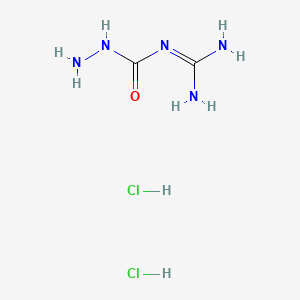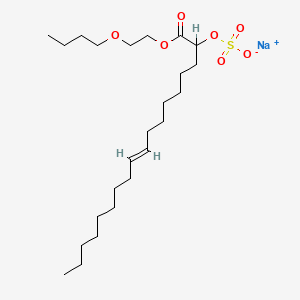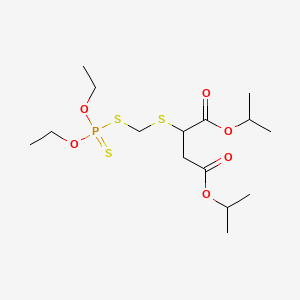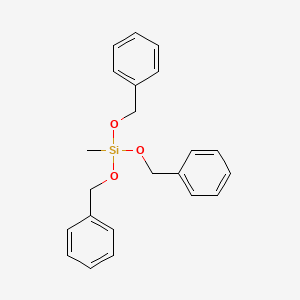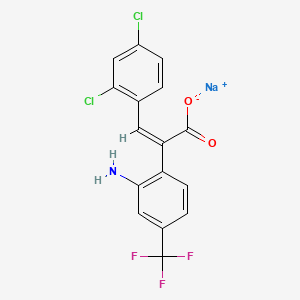
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4,dichlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate is a complex organic compound that features both aromatic and aliphatic components This compound is of interest due to its unique structural properties, which include the presence of trifluoromethyl and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 2-amino-4-(trifluoromethyl)benzoic acid through a nitration reaction followed by reduction.
Coupling Reaction: The intermediate is then coupled with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylate.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acrylate moiety, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the acrylate moiety.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: Its unique electronic properties make it suitable for use in electronic devices, such as organic semiconductors.
作用机制
The mechanism of action of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl and dichlorophenyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-phenylacrylate: Similar structure but lacks the dichlorophenyl group.
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-difluorophenyl)acrylate: Similar structure but with difluorophenyl instead of dichlorophenyl.
Uniqueness
The presence of both trifluoromethyl and dichlorophenyl groups in Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate makes it unique
属性
CAS 编号 |
94133-72-9 |
|---|---|
分子式 |
C16H9Cl2F3NNaO2 |
分子量 |
398.1 g/mol |
IUPAC 名称 |
sodium;(Z)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H10Cl2F3NO2.Na/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(6-14(11)22)16(19,20)21;/h1-7H,22H2,(H,23,24);/q;+1/p-1/b12-5-; |
InChI 键 |
CSGSUENSBZWLQF-UHPXVVQNSA-M |
手性 SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


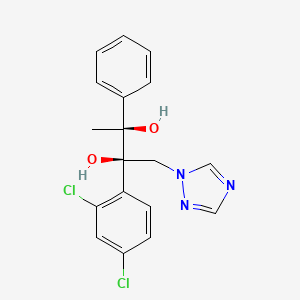
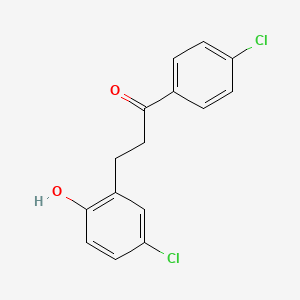
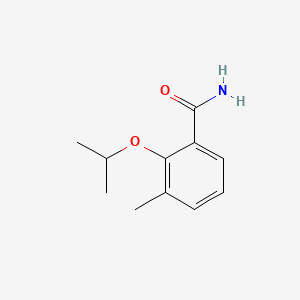

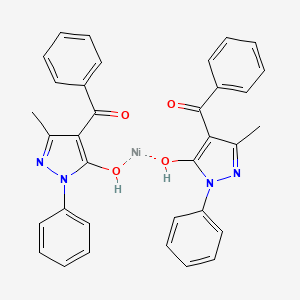
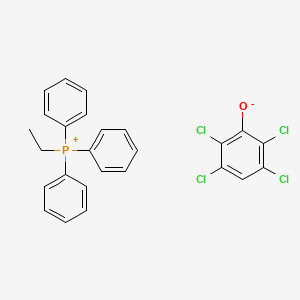
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
